molecular formula C4H8FNO B1532247 2-Fluoro-2-methylpropanamide CAS No. 1263376-90-4

2-Fluoro-2-methylpropanamide

Cat. No. B1532247
M. Wt: 105.11 g/mol
InChI Key: FWYCTAYGNLLRHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Fluoro-2-methylpropanamide is C4H8FNO . The InChI code is 1S/C4H8FNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-2-methylpropanamide include a molecular weight of 105.11 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

1. Synthesis and Optical Activity

A study demonstrated a simple synthesis of optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity. This research is relevant to 2-Fluoro-2-methylpropanamide as it explores the synthesis and properties of closely related fluorinated compounds (Fritz-Langhals & Schu¨tz, 1993).

2. Neuropharmacology

A study described the synthesis of 2-halo-substituted aporphines, where the 2-methylpropanamide derivative showed affinity for dopamine D-2 receptors. This indicates potential applications in neuropharmacology and drug discovery (Ramsby et al., 1989).

3. Antihistaminic Activity

Research into the antihistaminic and anticholinergic activities of 2-methylpropanamide derivatives of carboxyterfenadine suggests applications in the treatment of allergic reactions and other histamine-related conditions (Arayne et al., 2017).

4. Pharmaceutical Stability Studies

A stable product, N-(1-cyano-1-methylethyl)-2-methylpropanamide, was characterized during the decomposition of a commonly used azo compound, highlighting its role in pharmaceutical stability and degradation studies (Wells-Knecht & Dunn, 2019).

5. Tumor Imaging

Fluorinated analogs of alpha-aminoisobutyric acid, including derivatives of 2-methylpropanamide, have been developed and evaluated as radiotracers for tumor imaging, indicating applications in diagnostic radiology (McConathy et al., 2002).

6. HIV-1 Transmission Prevention

Studies on gelation of fluoroalkylated 2-acrylamido-2-methylpropanesulfonic acid oligomers suggest their potential in preventing HIV-1 transmission, leveraging their chemical and biological properties (Sawada et al., 1998).

7. Hepatitis C Virus Inhibition

Research into novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides, including derivatives of 2-methylpropanamide, has shown promising results in inhibiting hepatitis C virus, indicating potential therapeutic applications (Cheng et al., 2010).

8. Electolyte Development for Batteries

Studies on fluoroalkyl end-capped 2-acrylamido-2-methylpropanesulfonic acid oligomers containing poly(oxyethylene) units demonstrate their potential in developing highly conductive polymer electrolytes for lithium-ion batteries (Sawada et al., 2000).

9. Alzheimer's Disease Research

Research using fluorinated benzamides, structurally related to 2-methylpropanamide, for PET imaging in Alzheimer's disease, highlights potential applications in neurological disorder studies (Kepe et al., 2006).

properties

IUPAC Name

2-fluoro-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYCTAYGNLLRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308476
Record name 2-Fluoro-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-methylpropanamide

CAS RN

1263376-90-4
Record name 2-Fluoro-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263376-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Munck af Rosenschöld… - Journal of Medicinal …, 2019 - ACS Publications
While bronchodilators and inhaled corticosteroids are the mainstay of asthma treatment, up to 50% of asthmatics remain uncontrolled. Many studies show that the cysteinyl leukotriene …
Number of citations: 16 pubs.acs.org
I Lengyel, V Cesare, T Taldone - Tetrahedron, 2004 - Elsevier
α-Lactams (aziridinones) can function to replace two of the three reactants, the oxo-compound and the isonitrile, in the Passerini reaction. Four α-lactams () were reacted with mono- and …
Number of citations: 18 www.sciencedirect.com

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